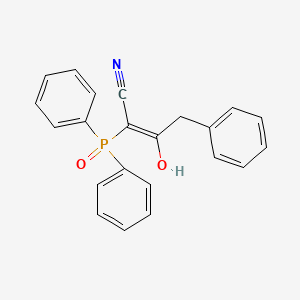
2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile, also known as DPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPPE is a yellowish powder that is soluble in organic solvents and has a molecular weight of 391.36 g/mol.
作用機序
The mechanism of action of 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile has also been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile has been found to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile has also been found to inhibit the activity of certain enzymes involved in the breakdown of neurotransmitters, which can lead to increased levels of these neurotransmitters in the brain. This can have a positive effect on cognitive function and may be useful in the treatment of diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile is also soluble in a variety of organic solvents, which makes it easy to work with in the lab. However, 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile can be expensive to produce, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile. One area of interest is the development of 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile-based therapeutics for the treatment of diseases such as cancer and Alzheimer's disease. Another area of interest is the investigation of the mechanism of action of 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile, which could provide insights into the development of new drugs for a range of diseases. Additionally, further studies are needed to determine the safety and efficacy of 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile in humans before it can be used as a therapeutic agent.
合成法
2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-bromo-3-hydroxy-4-phenylbutenenitrile with diphenylphosphine in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under an inert atmosphere of nitrogen or argon. The resulting product is then purified using column chromatography to obtain pure 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile.
科学的研究の応用
2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antitumor, and antioxidant properties. 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile has also been shown to inhibit the activity of certain enzymes and has been investigated as a potential therapeutic agent for the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
(Z)-2-diphenylphosphoryl-3-hydroxy-4-phenylbut-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18NO2P/c23-17-22(21(24)16-18-10-4-1-5-11-18)26(25,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,24H,16H2/b22-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGZEMMPJWCHOZ-DQRAZIAOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=C(C#N)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=C(\C#N)/P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(Diphenyl-phosphinoyl)-3-hydroxy-4-phenyl-but-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5302214.png)
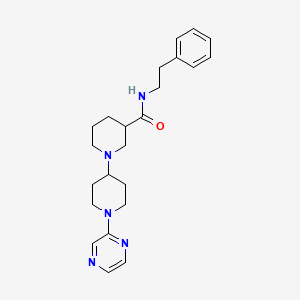
![1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5302221.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5302226.png)
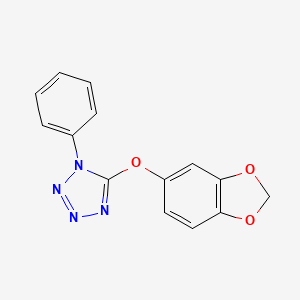
![(3S*,4R*)-3-methoxy-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidin-4-amine](/img/structure/B5302261.png)
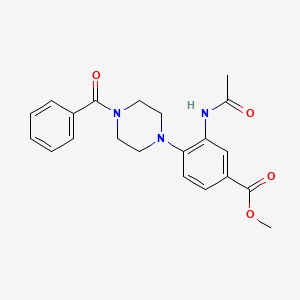
![2-[benzyl(2-bromobenzyl)amino]ethanol](/img/structure/B5302270.png)
![allyl 2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5302273.png)
![2-methyl-4-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5302285.png)
![N,2,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5302291.png)
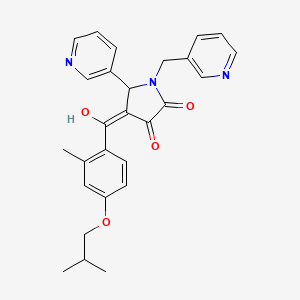
![7-(3,4-difluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5302303.png)
![N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide](/img/structure/B5302306.png)